

A Spectroscopic Comparison of tert-Amylamine and Its Derivatives

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Compound of Interest

Compound Name: *tert*-Amylamine

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This guide provides a detailed spectroscopic comparison of **tert-amylamine** and two of its key derivatives: N-acetyl-**tert-amylamine** and tert-amyl isocyanide. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the spectral characteristics of these compounds. The data is supported by experimental protocols for reproducibility.

Introduction to tert-Amylamine Derivatives

Tert-amylamine, a primary aliphatic amine, serves as a versatile building block in organic synthesis. Its derivatives, such as the acetylated form (N-acetyl-**tert-amylamine**) and the isocyanide, exhibit distinct chemical and physical properties, making them valuable in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. Understanding their spectroscopic signatures is crucial for their identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tert-amylamine**, N-acetyl-tert-butylamine (as a close structural analog for N-acetyl-**tert-amylamine**), and tert-amyl isocyanide.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
tert-Amylamine[1]	CDCl ₃	~1.38	s	2H	-NH ₂
~1.23	q	2H	-CH ₂ -		
~1.07	s	6H	-C(CH ₃) ₂ -		
~0.90	t	3H	-CH ₃		
N-acetyl-tert-butylamine	CDCl ₃	~5.30	br s	1H	-NH-
~1.95	s	3H	-CO-CH ₃		
~1.32	s	9H	-C(CH ₃) ₃		
tert-Amyl Isocyanide	CDCl ₃	~1.45	s	9H	-C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
tert-Amylamine[2]	CDCl ₃	~51.5	C (quaternary)
~34.0	-CH ₂ -		
~26.0	-C(CH ₃) ₂ -		
~8.5	-CH ₃		
N-acetyl-tert-butylamine[3]	CDCl ₃	~169.5	-C=O
~51.0	C (quaternary)		
~28.8	-C(CH ₃) ₃		
~24.0	-CO-CH ₃		
tert-Amyl Isocyanide[4]	CDCl ₃	~153.4 (t)	-N \equiv C
~54.1	C (quaternary)		
~30.8	-C(CH ₃) ₃		

Table 3: Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Wavenumber (cm ⁻¹)	Assignment
tert-Amylamine[2]	Liquid Film	3380-3250 (m, br)	N-H stretch (primary amine)
		2960-2850 (s)	C-H stretch (alkane)
		1600-1580 (m)	N-H bend (scissoring)
		1470-1450 (m)	C-H bend
N-acetyl-tert-butylamine[5]	Gas Phase	~3440 (m)	N-H stretch (amide)
		2970-2870 (s)	C-H stretch (alkane)
		~1685 (s)	C=O stretch (Amide I)
		~1530 (s)	N-H bend (Amide II)
tert-Amyl Isocyanide[6]	Liquid Film	2970-2870 (s)	C-H stretch (alkane)
		~2135 (s)	N≡C stretch (isocyanide)
		1470-1450 (m)	C-H bend

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	Key m/z values	Fragmentation Assignment
tert-Amylamine	EI	87 (M ⁺)	Molecular ion
72	[M-CH ₃] ⁺		
58	[M-C ₂ H ₅] ⁺ (base peak)		
N-acetyl-tert-butylamine[5]	EI	115 (M ⁺)	Molecular ion
100	[M-CH ₃] ⁺		
72	[M-COCH ₃] ⁺		
58	[M-NHCOCH ₃] ⁺ (base peak)		
tert-Amyl Isocyanide[7]	EI	83 (M ⁺)	Molecular ion
68	[M-CH ₃] ⁺		
57	[C ₄ H ₉] ⁺ (tert-butyl cation, base peak)		
56	[M-HCN] ⁺		

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

Infrared (IR) Spectroscopy

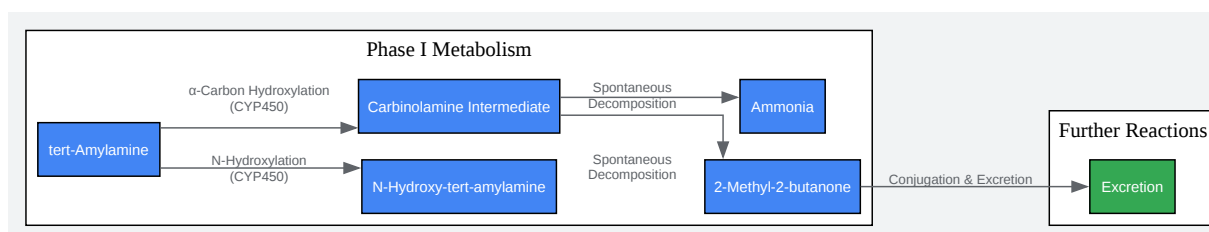
For liquid samples (**tert-amylamine** and tert-amyl isocyanide), a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For the solid sample (N-acetyl-tert-butylamine), a KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk. The spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with electron ionization (EI) capabilities. The sample was introduced via a direct insertion probe or a gas chromatography inlet. The electron energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Visualizing a Relevant Biological Pathway

Tert-amylamine, as a primary amine, is susceptible to metabolism by various enzyme systems in biological organisms. A key pathway involves oxidative deamination catalyzed by cytochrome P450 enzymes. This metabolic process is crucial in the detoxification and clearance of xenobiotics.

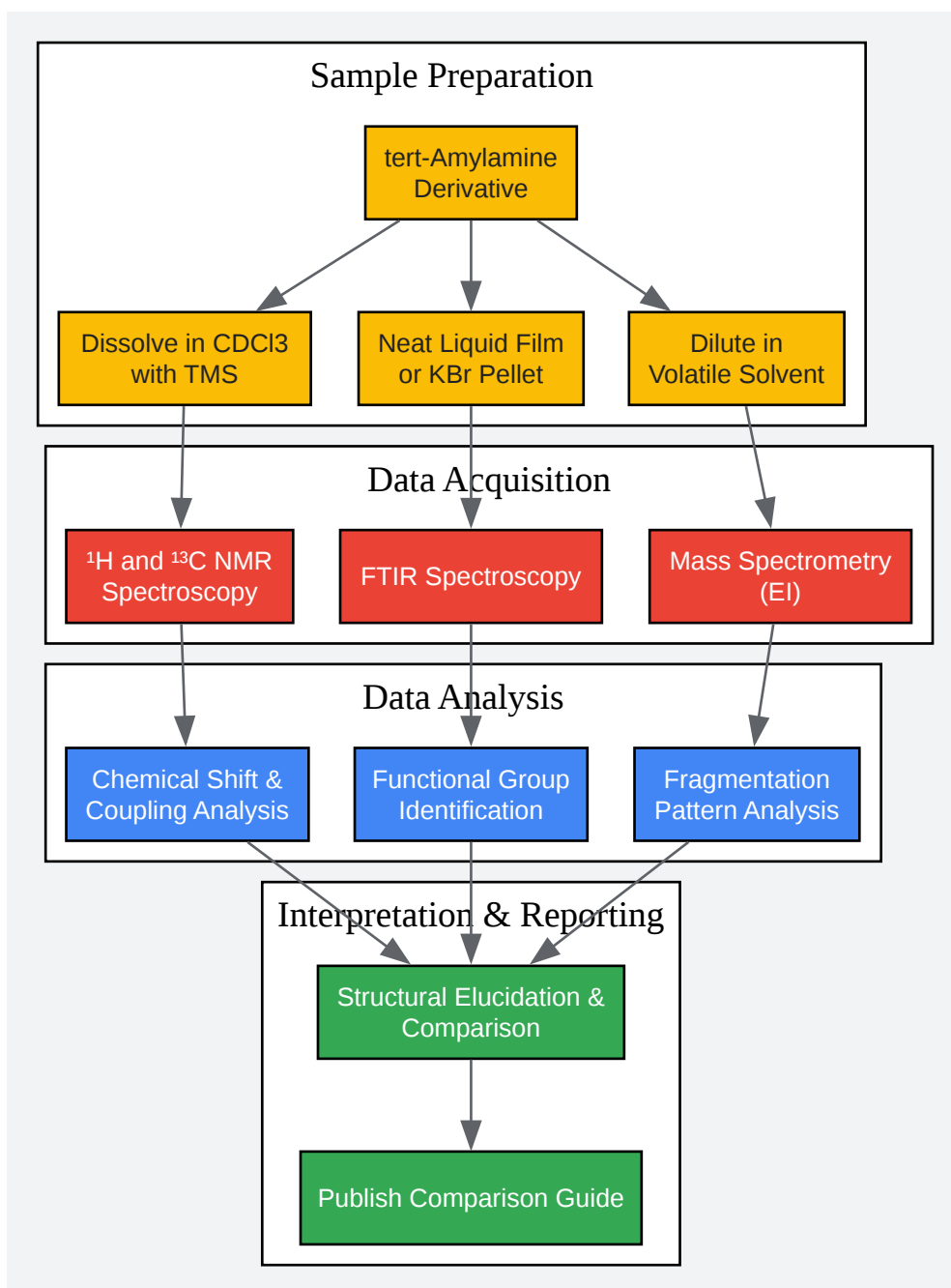


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Cytochrome P450-mediated metabolism of **tert-amylamine**.

Experimental Workflow

The process of analyzing the spectroscopic properties of **tert-amylamine** derivatives follows a structured workflow, from sample preparation to data analysis and interpretation.



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Workflow for spectroscopic analysis of **tert-amylamine** derivatives.

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